(4-benzylpiperidin-1-yl)-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)methanone
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Overview
Description
3-[(4-Benzylpiperidin-1-yl)carbonyl]benzimidazo[1,2-c]quinazoline-6(5H)-thione is a complex organic compound that belongs to the class of benzimidazoquinazolines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of (4-benzylpiperidin-1-yl)-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of aminobenzimidazole with 1,4-naphthoquinone and aromatic aldehydes in the presence of a catalyst such as 1-benzyl-3-methylimidazolium tetrafluoroborate . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Scientific Research Applications
3-[(4-Benzylpiperidin-1-yl)carbonyl]benzimidazo[1,2-c]quinazoline-6(5H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases due to its interaction with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-benzylpiperidin-1-yl)-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to therapeutic effects. The pathways involved often include inhibition of enzyme activity or blocking receptor sites .
Comparison with Similar Compounds
Similar compounds to (4-benzylpiperidin-1-yl)-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)methanone include other benzimidazoquinazolines and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical and biological properties. Examples include pyrimido[1,2-a]benzimidazoles and other quinazoline derivatives .
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4OS/c32-26(30-14-12-19(13-15-30)16-18-6-2-1-3-7-18)20-10-11-21-23(17-20)29-27(33)31-24-9-5-4-8-22(24)28-25(21)31/h1-11,17,19H,12-16H2,(H,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFIGXPIXZKNHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C5=NC6=CC=CC=C6N5C(=S)N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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